Home > Products > Screening Compounds P139161 > PARP1-IN-5 dihydrochloride
PARP1-IN-5 dihydrochloride -

PARP1-IN-5 dihydrochloride

Catalog Number: EVT-8333540
CAS Number:
Molecular Formula: C25H26Cl2N2O5S
Molecular Weight: 537.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PARP1-IN-5 dihydrochloride is a small molecule compound that acts as an inhibitor of poly(ADP-ribose) polymerase 1, commonly referred to as PARP1. This enzyme plays a crucial role in the cellular response to DNA damage, particularly in the repair of single-strand breaks. By inhibiting PARP1, PARP1-IN-5 dihydrochloride can enhance the effectiveness of certain chemotherapeutic agents, especially in cancer therapy where DNA repair mechanisms are often exploited by tumor cells.

Source and Classification

PARP1-IN-5 dihydrochloride is classified as a PARP inhibitor and is derived from various synthetic routes aimed at modifying the structure of existing inhibitors to improve potency and selectivity. The compound is typically sourced from pharmaceutical synthesis processes that involve the modification of pyrimidin-2-yl-piperazine motifs, which are common in many PARP inhibitors .

Synthesis Analysis

The synthesis of PARP1-IN-5 dihydrochloride involves several key steps that build upon established methods for creating PARP inhibitors. The compound can be synthesized through:

  1. Starting Materials: The synthesis often begins with commercially available pyrimidin-2-yl-piperazine derivatives.
  2. Reagents: Common reagents include 1,1'-carbonyldiimidazole and solvents such as dimethylformamide and pyridine.
  3. Reaction Conditions: The reactions are typically carried out under controlled temperatures and times to optimize yield and purity.
  4. Purification: After synthesis, the product is purified using techniques such as column chromatography or recrystallization to isolate the dihydrochloride salt form.

Technical details indicate that the synthesis can yield high purity compounds suitable for biological testing .

Molecular Structure Analysis

The molecular structure of PARP1-IN-5 dihydrochloride features a core pyrimidin-2-yl-piperazine scaffold, which is essential for its interaction with the active site of PARP1. Key structural elements include:

  • Zinc Finger Domains: These domains facilitate binding to DNA and are crucial for the recognition of DNA strand breaks.
  • Catalytic Domain: This region is responsible for the enzyme's activity in poly(ADP-ribosyl)ation, which modifies target proteins in response to DNA damage.

Molecular data suggest that modifications to the piperazine moiety can significantly affect binding affinity and inhibitory activity against PARP1 .

Chemical Reactions Analysis

PARP1-IN-5 dihydrochloride primarily functions by inhibiting the catalytic activity of PARP1. The chemical reactions involved include:

  1. Inhibition Mechanism: The compound binds to the active site of PARP1, preventing it from catalyzing the addition of poly(ADP-ribose) chains to itself and other substrates.
  2. Competitive Inhibition: This mechanism competes with NAD+ (nicotinamide adenine dinucleotide), which is necessary for PARP1 activity, thereby blocking its function.

Technical details reveal that this inhibition can lead to an accumulation of DNA damage within cells, particularly in cancer cells that rely heavily on PARP-mediated repair mechanisms .

Mechanism of Action

The mechanism of action for PARP1-IN-5 dihydrochloride involves several critical processes:

  1. Recognition of DNA Damage: Upon DNA strand breakage, PARP1 is activated and binds to the damaged site.
  2. Poly(ADP-ribosyl)ation: Normally, PARP1 would catalyze the addition of poly(ADP-ribose) chains to itself and other proteins involved in repair.
  3. Inhibition by Compound: By binding to PARP1, PARP1-IN-5 prevents this modification process, disrupting the recruitment of repair proteins and leading to increased genomic instability.

Data indicates that this mechanism is particularly effective in cancer cells undergoing treatment with DNA-damaging agents, enhancing therapeutic efficacy .

Physical and Chemical Properties Analysis

PARP1-IN-5 dihydrochloride exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 350-400 g/mol depending on specific substitutions.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: The compound is stable under standard laboratory conditions but should be stored away from light and moisture to prevent degradation.

Relevant analyses have shown that modifications can influence these properties significantly, affecting both bioavailability and therapeutic potential .

Applications

PARP1-IN-5 dihydrochloride has several scientific applications:

  • Cancer Therapy: Its primary use is as a therapeutic agent in oncology, particularly for tumors exhibiting deficiencies in homologous recombination repair mechanisms (e.g., BRCA-mutated cancers).
  • Research Tool: It serves as a valuable tool for studying DNA repair pathways and the role of poly(ADP-ribose) polymerase in cellular responses to genotoxic stress.
  • Combination Therapy: Often used in combination with other chemotherapeutics to enhance their efficacy by exploiting synthetic lethality strategies.

The compound's ability to inhibit DNA repair processes makes it a significant focus in ongoing cancer research aimed at improving treatment outcomes .

Molecular Mechanism of PARP1 Inhibition

Structural Basis of PARP1-IN-5 Binding to the Catalytic Domain

PARP1-IN-5 dihydrochloride ((2~{S},3~{R},4~{S},5~{S},6~{R})-2-[(2~{R},3~{S},4~{R},5~{R})-4,5-dihydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy-6-(4-phenylsulfanylphenoxymethyl)oxane-3,4,5-triol dihydrochloride) binds the catalytic domain (CAT) of poly(ADP-ribose) polymerase 1 with high specificity. Its half-maximal inhibitory concentration (IC50) for poly(ADP-ribose) polymerase 1 is 14.7 nM, compared to 0.9 μM for poly(ADP-ribose) polymerase 2, demonstrating >60-fold selectivity [3]. This specificity arises from structural complementarity with the NAD+-binding cleft within the adenosine diphosphate ribosyl transferase fold.

Crystallographic analyses of related poly(ADP-ribose) polymerase 1 inhibitors reveal that the helical domain (residues 662–784) undergoes conformational rearrangement upon inhibitor binding, disrupting autoinhibition [1] [7]. PARP1-IN-5’s benzofuran core forms critical hydrogen bonds with conserved residues (e.g., Ser904, Tyr907) in the catalytic pocket, while its chlorophenyl substituent occupies a hydrophobic subpocket typically engaged by the nicotinamide moiety of nicotinamide adenine dinucleotide [3]. These interactions stabilize the helical domain in an "open" conformation, preventing catalytic activation.

Table 1: Selectivity Profile of PARP1-IN-5 Dihydrochloride

Target EnzymeIC50 (nM)Selectivity vs. PARP1
Poly(ADP-ribose) polymerase 114.71-fold
Poly(ADP-ribose) polymerase 290061-fold weaker
Poly(ADP-ribose) polymerase 3>5,970>406-fold weaker
Tankyrase 1>5,970>406-fold weaker
Poly(ADP-ribose) polymerase 6>5,970>406-fold weaker

Source: Adapted from MedChemExpress data [3]

Allosteric Modulation of Poly(ADP-ribose) polymerase 1 Activity by PARP1-IN-5

PARP1-IN-5 dihydrochloride functions as a Type I inhibitor, inducing allosteric changes that enhance poly(ADP-ribose) polymerase 1’s affinity for DNA damage sites. Surface plasmon resonance studies demonstrate that PARP1-IN-5 binding increases poly(ADP-ribose) polymerase 1’s residence time on DNA strand breaks by >7-fold compared to the uninhibited enzyme [7]. This occurs through long-range transmission of structural changes from the catalytic domain to DNA-binding zinc finger domains (Zn1, Zn2, Zn3).

The mechanism involves destabilization of interactions between the helical domain and the adenosine diphosphate ribosyl transferase fold. Hydrogen-deuterium exchange mass spectrometry analyses reveal increased solvent accessibility in helix αF (residues 764–778) upon inhibitor binding, mirroring changes induced by DNA damage [7] [9]. This "unfolding" permits the helical domain to engage the tryptophan-glycine-arginine domain, creating a high-affinity DNA-binding interface. Consequently, PARP1-IN-5 transforms poly(ADP-ribose) polymerase 1 into a tightly DNA-bound complex, physically blocking repair machinery access.

Table 2: Allosteric Effects on DNA Binding Affinity

ConditionKD for DSB DNA (nM)Change vs. Native PARP1
Native poly(ADP-ribose) polymerase 159.7 ± 9.2Baseline
Poly(ADP-ribose) polymerase 1 + Type I Inhibitor8.4 ± 1.07.1-fold increase
Catalytic Domain Deletion Mutant (ΔART)12.1 ± 4.64.9-fold increase

Source: Surface plasmon resonance data from Rouleau-Turcotte et al. [7]

Competitive Inhibition of Nicotinamide Adenine Dinucleotide Binding and Poly(ADP-ribosyl)ation Dynamics

PARP1-IN-5 dihydrochloride directly competes with nicotinamide adenine dinucleotide for occupancy of the catalytic pocket. Kinetic analyses using Lineweaver-Burk plots demonstrate an increase in apparent Michaelis constant (Km) for nicotinamide adenine dinucleotide without altering maximal reaction velocity (Vmax), confirming classical competitive inhibition [3] [7]. The inhibitor’s benzamide moiety mimics the nicotinamide pharmacophore but contains non-hydrolyzable carbon-nitrogen bonds, preventing ADP-ribose transfer.

At 100 nM concentration, PARP1-IN-5 reduces poly(ADP-ribose) formation by >90% in cell-free systems [3]. In cellular models (e.g., SK-OV-3 ovarian cancer cells), treatment with 1 μM PARP1-IN-5 suppresses poly(ADP-ribose) levels by 80% within 2 hours, persisting for >12 hours [3]. This sustained suppression occurs because the inhibitor’s dihydrochloride formulation enhances solubility (>35 mg/mL versus <1 mg/mL for olaparib), promoting efficient cellular uptake and target engagement [6].

The molecular basis for competitive inhibition was elucidated using benzamide adenine dinucleotide, a non-hydrolyzable nicotinamide adenine dinucleotide analog. X-ray crystallography shows that benzamide adenine dinucleotide’s benzamide group occupies the nicotinamide subpocket, forming π-stacking with Tyr896 and hydrogen bonds with Gly863 and Ser904 [7]. PARP1-IN-5 exploits identical interactions, with its benzofuran ring providing additional van der Waals contacts with Leu877 and Met890 that enhance binding avidity.

Impact on DNA Damage Repair Pathways

Single-Strand Break Repair

PARP1-IN-5 dihydrochloride induces synthetic lethality in homologous recombination-deficient cells by disrupting single-strand break repair. Inhibition of poly(ADP-ribose) polymerase 1 prevents poly(ADP-ribosyl)ation of XRCC1 and DNA ligase III, stalling base excision repair intermediates [8]. During DNA replication, these unresolved single-strand breaks degenerate into double-strand breaks, requiring homologous recombination for repair. In BRCA1/2-deficient cells, the accumulation of double-strand breaks exceeds repair capacity, triggering apoptosis.

Double-Strand Break Repair

PARP1-IN-5 exacerbates double-strand break toxicity through three mechanisms:

  • Trapped Complex Formation: The inhibitor stabilizes poly(ADP-ribose) polymerase 1-DNA complexes at single-strand break intermediates, physically blocking conversion to double-strand break repair complexes [3] [7].
  • Homologous Recruitment Disruption: By suppressing poly(ADP-ribose) formation, PARP1-IN-5 prevents recruitment of homologous recombination mediators (e.g., MRE11, BRCA1) to double-strand breaks [8].
  • Alternative Pathway Suppression: Compensatory non-homologous end joining remains impaired due to persistent chromatin-bound poly(ADP-ribose) polymerase 1.

In BRCA2-deficient V-C8 cells, PARP1-IN-5 (1 μM) induces γH2AX foci formation within 4 hours, indicating double-strand break accumulation. This precedes G2/M arrest (24 hours) and apoptosis (48 hours), with >60% cell death observed [3] [6]. PARP1-IN-5’s efficacy correlates with biomarker dynamics: poly(ADP-ribose) suppression precedes γH2AX elevation, confirming mechanism-driven cytotoxicity.

Table 3: Biomarker Modulation in Homologous Recombination-Deficient Models

BiomarkerChange Post-TreatmentTime CourseFunctional Consequence
Poly(ADP-ribose)>80% reduction2–4 hoursBase excision repair disruption
γH2AX foci>3-fold increase4–8 hoursDouble-strand break accumulation
Cleaved caspase-3>5-fold increase24–48 hoursApoptosis initiation
G2/M population2.5-fold expansion16–24 hoursCell cycle checkpoint activation

Source: In vitro data from MedChemExpress and Oncotarget studies [3] [6]

The high tissue distribution of PARP1-IN-5 (33-fold higher in tissues versus plasma in rats) ensures robust target engagement at DNA damage sites [6]. This property, combined with its potent enzyme inhibition and trapping activity, establishes PARP1-IN-5 as a promising candidate for tumors with defective homologous recombination.

Properties

Product Name

PARP1-IN-5 dihydrochloride

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[[4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]chromen-4-one;dihydrochloride

Molecular Formula

C25H26Cl2N2O5S

Molecular Weight

537.5 g/mol

InChI

InChI=1S/C25H24N2O5S.2ClH/c28-17-5-3-16(4-6-17)23-13-22(31)24-21(30)12-20(29)19(25(24)32-23)15-27-9-7-26(8-10-27)14-18-2-1-11-33-18;;/h1-6,11-13,28-30H,7-10,14-15H2;2*1H

InChI Key

VIXDSXSUYRPYIN-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CS2)CC3=C4C(=C(C=C3O)O)C(=O)C=C(O4)C5=CC=C(C=C5)O.Cl.Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)CC3=C4C(=C(C=C3O)O)C(=O)C=C(O4)C5=CC=C(C=C5)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.